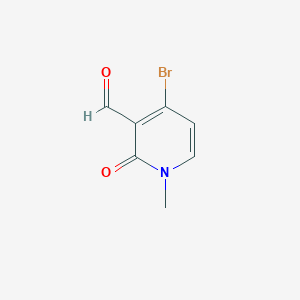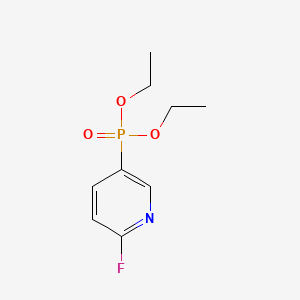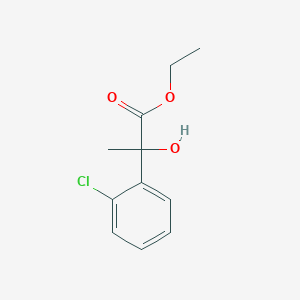
4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is a heterocyclic compound with a pyridine ring structure It is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, an oxo group at the 2nd position, and a formyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
Reduction: 4-Bromo-1-methyl-2-hydroxy-1,2-dihydropyridine-3-carbaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the formyl group can influence its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Lacks the methyl group at the 1st position.
1-Methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde: Lacks the bromine atom at the 4th position.
4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Has a carboxylic acid group instead of a formyl group.
Uniqueness
4-Bromo-1-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde is unique due to the combination of its substituents, which confer specific chemical reactivity and potential biological activity. The presence of both the bromine atom and the formyl group makes it a versatile intermediate for further chemical modifications .
Properties
Molecular Formula |
C7H6BrNO2 |
|---|---|
Molecular Weight |
216.03 g/mol |
IUPAC Name |
4-bromo-1-methyl-2-oxopyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H6BrNO2/c1-9-3-2-6(8)5(4-10)7(9)11/h2-4H,1H3 |
InChI Key |
ZLCURLWQGRQPIV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-(Dimethylamino)-1-[7-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]prop-2-en-1-one](/img/structure/B13688306.png)
![6-(Bromomethyl)-2-ethyl-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13688316.png)


![Methyl (1R,3R,4R,5S)-3-[[(2R,3R,4R,5R,6R)-3-[[(Allyloxy)carbonyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy]-5-ethyl-4-[[(2S,3S,4R,5R,6S)-3,4,5-tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-yl]oxy]cyclohexanecarboxylate](/img/structure/B13688333.png)
![2-(2-Furyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688335.png)
![(1R,6R)-3-Cbz-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B13688340.png)





